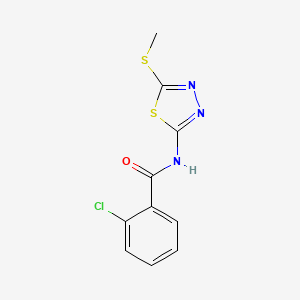
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzamides, which are compounds containing a benzamide moiety, which consists of a carboxamide attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with an amide group and a chloro group. The amide nitrogen would be further substituted with a 1,3,4-thiadiazol-2-yl group, which in turn would be substituted with a methylthio group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides could be inferred, such as their tendency to form hydrogen bonds and their aromaticity .Aplicaciones Científicas De Investigación
Molecular Studies and DNA Binding
2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, due to its structural similarities with certain DNA-binding compounds, may have potential applications in molecular studies. For instance, Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, has been widely used as a fluorescent DNA stain. Derivatives of Hoechst, like Hoechst 33258, are used in various biological applications, including chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors. These applications highlight the potential of structurally similar compounds in rational drug design and molecular studies related to DNA sequence recognition and binding (Issar & Kakkar, 2013).
Synthetic Pathways and Biological Activities
The compound also falls into the category of benzimidazole and thiadiazole derivatives, which have been explored for their synthetic utilities and biological activities. Benzimidazoles, for instance, are known for their significant biological activities and have served as a starting point for the synthesis of various drugs. The synthetic pathways for these compounds involve various methods, including condensation, alkylation, acylation, oxidation, cyclization, and amidation, suggesting a rich chemistry that could be leveraged for developing new drugs with specific biological properties (Ibrahim, 2011).
Anti-biofouling Applications
Another potential application is in the field of biofouling prevention. Non-oxidizing biocides, which include thiadiazole derivatives, have been investigated for their effectiveness in preventing biofouling in polyamide membrane systems, particularly in reverse osmosis technologies. The need for safe and efficient biocides in such systems is paramount, and compounds like 2-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, due to their structural similarity to effective biocides, could be of interest in this field (Da-Silva-Correa et al., 2022).
Propiedades
IUPAC Name |
2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS2/c1-16-10-14-13-9(17-10)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZGWOZLNZLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)


![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)
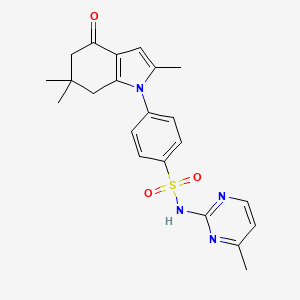
![3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B2430042.png)
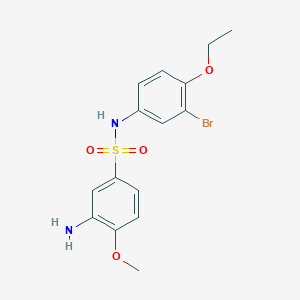
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)
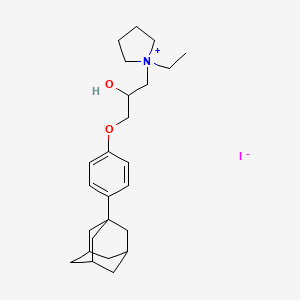

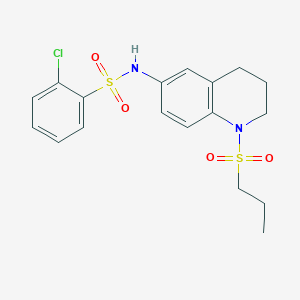
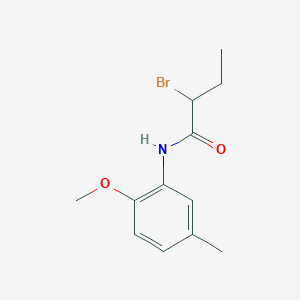
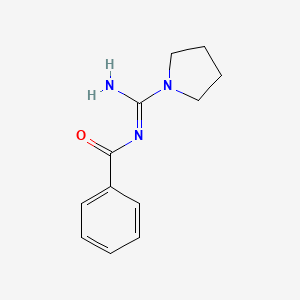
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2430059.png)
